2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile
Description
2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile (CAS: 1226452-86-3) is a heterocyclic compound featuring an oxazole core substituted with a methyl group, a nitrile (-CN) group, and a piperazine moiety. Its molecular formula is C₉H₁₂N₄O, with a molecular weight of 192.22 g/mol .
Synthesis of this compound involves reactions between aminomalononitrile tosylate (AMNT) and 5-amino-3-methylisoxazole-4-carbonyl chloride in 1-methyl-2-pyrrolidinone (NMP) under ambient conditions, as described by Freeman and Kim .
Properties
IUPAC Name |
2-methyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-12-8(6-10)9(14-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSOQZZAXPALAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCNCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile can be achieved through various synthetic routes. One efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides and iodinated terminal alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reacting hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown promise in anticancer research, particularly against breast cancer and melanoma cell lines . Additionally, its structural features make it a valuable compound for further chemical modifications and biological evaluations .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form electrostatic interactions with proteins and other biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight structural, synthetic, and functional distinctions between 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile and analogous compounds:
Key Comparisons :
The absence of a hydroxyl or methoxy group in 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile differentiates its reactivity from hydroxyl-substituted analogs like the pyrimidine-thiazole derivative .
Synthetic Accessibility: The target compound’s synthesis requires fewer steps (one-pot reaction) compared to multi-component pyrano[2,3-c]pyrazole derivatives , though yields may vary depending on reagent purity .
Functional Group Synergy :
- The piperazine moiety in the target compound offers flexibility for further derivatization (e.g., alkylation or acylation), unlike rigid systems such as the pyrimidine-thiazole hybrid .
Biological Activity
2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile features a piperazine ring attached to an oxazole moiety with a carbonitrile functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.
The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. The precise pathways and targets are under ongoing investigation, but initial studies suggest potential interactions with cellular pathways involved in cancer proliferation and microbial resistance .
Antimicrobial Activity
Research has indicated that 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled. The compound's oxazole ring contributes to its bioactivity, which is common among similar heterocyclic compounds .
Anticancer Activity
The anticancer potential of 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile has been explored through various screening protocols. A notable study involved testing the compound against multiple cancer cell lines, including those from lung, kidney, and breast cancers. The results demonstrated significant cytotoxicity, with average GI50 values indicating effective inhibition of cell growth:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| CCRF-CEM (leukemia) | 5.37 | 12.9 | 36 |
| MOLT-4 (leukemia) | 6.08 | 14.0 | 38 |
| COLO 205 (colon) | 42.98 | 80.0 | 100 |
| MDA-MB-231 (breast) | 11.55 | 25.0 | 50 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- In Vitro Evaluation : A study conducted on various cancer cell lines revealed that treatment with 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile resulted in dose-dependent cytotoxic effects. Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of the compound to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). The results highlighted strong interactions with CDK2, suggesting a potential pathway for therapeutic intervention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
